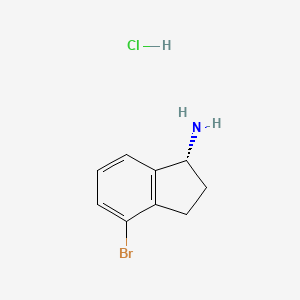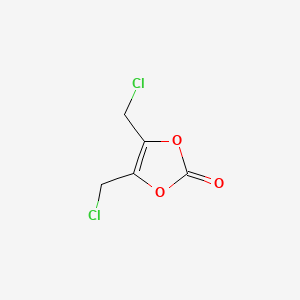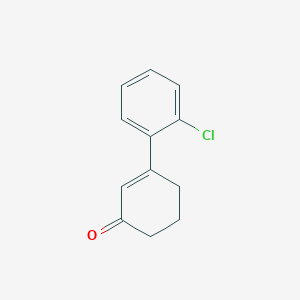
ビスフェノールF-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol F-13C6 is a stable isotope-labeled compound of Bisphenol F, which is an organic compound with the chemical formula 13C6 C7 H12 O2. It is structurally related to Bisphenol A, a well-known precursor for forming plastics. Bisphenol F-13C6 is used as a reference standard in analytical testing within the food and beverage sector .
科学的研究の応用
Bisphenol F-13C6 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard for analytical testing and quantification of bisphenols in various samples.
Biology: It is used in studies to understand the biological effects of bisphenols, including their endocrine-disrupting properties.
Medicine: It is used in research to study the potential health effects of bisphenols on human health.
Industry: It is used in the production of plastics, epoxy resins, and other industrial applications
作用機序
Target of Action
Bisphenol F-13C6, structurally related to Bisphenol A (BPA), is an organic synthetic compound . It belongs to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group . The primary targets of Bisphenol F-13C6 are estrogen receptors . It can bind to these receptors, thereby affecting body weight and tumorigenesis .
Mode of Action
Bisphenol F-13C6 interacts with its targets, the estrogen receptors, and induces changes in the body. Due to its hormone-like properties, it may bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30, and may impair male reproductive function, by binding to androgen receptors .
Biochemical Pathways
Bisphenol F-13C6 affects several biochemical pathways. It has been shown to disrupt testicular function via apoptotic signaling . Several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, are involved in Bisphenol F-13C6 action on fat and liver homeostasis, the cardiovascular system, and cancer . Furthermore, epigenetic changes, such as DNA methylation, histones modification, and changes in microRNAs expression contribute to Bisphenol F-13C6 pathological effects .
Pharmacokinetics
The pharmacokinetics of Bisphenol F-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). Bisphenol F undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . These processes impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of Bisphenol F-13C6’s action are significant. It has been found to have estrogenic, progesteronic, and anti-androgenic effects . The overarching implications of these hormonal changes for humans are decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen .
Action Environment
The action, efficacy, and stability of Bisphenol F-13C6 can be influenced by environmental factors. For instance, Bisphenol F-13C6 is increasingly used as a substitute for BPA in response to concerns about the health effects of BPA . It is used in the manufacture of plastics and epoxy resins, and is found in food containers, thermal paper for receipts, and coatings for water pipes . These uses expose Bisphenol F-13C6 to various environmental conditions that can affect its action and stability.
生化学分析
Biochemical Properties
Bisphenol F-13C6, like its analogs, has been found to have estrogenic, progesteronic, and anti-androgenic effects . These hormonal changes can lead to decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen . The effects are greatest in the fetal testis, which is primed to be more easily affected due to its plasticity and massive period of growth .
Cellular Effects
Bisphenol F-13C6 has been shown to affect various types of cells and cellular processes. For instance, exposure to Bisphenol F-13C6 significantly decreased the number/size of neurospheres, BrdU + (proliferating NSC marker) and MAP-2 + (neuronal marker) cells and GFAP + astrocytes in the hippocampus NSC culture . This suggests reduced NSC stemness and self-renewal and neuronal differentiation and increased gliogenesis .
Molecular Mechanism
The molecular mechanism of Bisphenol F-13C6 involves interactions with various biomolecules. It undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . The ability for Bisphenol F-13C6 to activate estrogen in the receptors is lower than that of BPA, and the actions of these bisphenols are likely not directly through these receptors, but rather more indirect .
Dosage Effects in Animal Models
The effects of Bisphenol F-13C6 vary with different dosages in animal models. For instance, exposure to non-cytotoxic concentrations of Bisphenol F-13C6 significantly decreased the number/size of neurospheres, BrdU + (proliferating NSC marker) and MAP-2 + (neuronal marker) cells and GFAP + astrocytes in the hippocampus NSC culture .
準備方法
The preparation of Bisphenol F-13C6 involves the reaction of phenol with formaldehyde under acidic conditions. The process typically follows a two-step method:
First Step: Phenol reacts with formaldehyde under weakly acidic conditions to form an intermediate product.
Second Step: A large amount of catalyst, such as phosphoric acid, is added along with additional formaldehyde to complete the reaction
化学反応の分析
Bisphenol F-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
類似化合物との比較
Bisphenol F-13C6 is similar to other bisphenols, such as:
Bisphenol A (BPA): Widely used in the production of plastics and known for its endocrine-disrupting properties.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol AF (BPAF): Used in the production of high-performance polymers
Bisphenol F-13C6 is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical testing.
特性
CAS番号 |
1410794-06-7 |
|---|---|
分子式 |
C₇¹³C₆H₁₂O₂ |
分子量 |
206.19 |
同義語 |
1,1-Bis(4-hydroxyphenyl)methane-13C6; 4,4’-Bis(hydroxyphenyl)methane-13C6; 4,4’-Dihydroxydiphenylmethane-13C6; 4,4’-Methylenebis[phenol]-13C6; 4,4’-Methylenediphenol-13C6; Bis(p-hydroxyphenyl)methane-13C6; Bis(4-hydroxyphenyl)methane-13C6; HDM-13C6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

